![molecular formula C12H12N2O4 B180905 Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate CAS No. 151098-14-5](/img/structure/B180905.png)
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate
Overview
Description
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a carboxylate ester and a methoxyphenyl group. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate with an appropriate nitrile oxide precursor. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction can produce various reduced heterocyclic compounds. Substitution reactions can result in the formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Methods
The synthesis of ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of precursors such as ethyl 2-(4-methoxyphenyl)hydrazinecarboxylate with nitrile oxides under basic conditions. Common bases include sodium hydroxide or potassium carbonate, and the reaction is often conducted at elevated temperatures to facilitate cyclization.
Chemical Structure
The structural formula of this compound can be represented as follows:
This unique structure includes an oxadiazole ring fused with a methoxyphenyl group and a carboxylate ester, contributing to its notable chemical properties.
Biological Activities
This compound exhibits a range of biological activities that make it a candidate for drug development.
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. It has shown effectiveness against several cancer cell lines, including:
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-13)
In vitro assays indicate that the compound can induce apoptosis in cancer cells through mechanisms involving the activation of p53 and caspase pathways.
Antimicrobial Properties
The compound also displays significant antimicrobial activity against various bacterial strains. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Applications in Medicinal Chemistry
Given its biological properties, this compound is being investigated for its therapeutic potential in treating various diseases. Its ability to modulate specific molecular targets makes it suitable for developing new drugs aimed at cancer and infectious diseases.
Industrial Applications
In addition to its medicinal applications, this compound is utilized in materials science for developing new materials with specific properties such as fluorescence and conductivity. Its unique chemical structure allows for the modification of physical properties through substitution reactions.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylate: This compound has a triazole ring instead of an oxadiazole ring, which may result in different chemical and biological properties.
Ethyl 5-(4-methoxyphenyl)-1,2,4-thiadiazole-3-carboxylate: The presence of a thiadiazole ring can impart different reactivity and biological activities compared to the oxadiazole ring.
Biological Activity
Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound features an oxadiazole ring fused with a carboxylate ester and a methoxyphenyl group. The structural formula is represented as follows:
This unique structure contributes to its significant chemical and biological properties, making it a subject of interest in various fields of research .
Anticancer Properties
Recent studies have demonstrated that compounds containing the oxadiazole moiety exhibit potent anticancer activity. This compound has shown promising results in inhibiting the proliferation of several cancer cell lines:
- Cell Lines Tested :
- Human breast adenocarcinoma (MCF-7)
- Human melanoma (MEL-8)
- Acute lymphoblastic leukemia (CEM-13)
In vitro assays indicated that this compound could induce apoptosis in cancer cells in a dose-dependent manner. Flow cytometry results revealed increased levels of p53 and caspase-3 cleavage in treated cells, suggesting activation of apoptotic pathways .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated significant activity against various bacterial strains, indicating its potential as an antibacterial agent. The mechanism of action appears to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival, contributing to its anticancer effects.
- Receptor Modulation : It has been suggested that the compound interacts with various receptors that play roles in cellular signaling pathways related to growth and apoptosis .
Comparative Analysis
To better understand the efficacy of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Type | Anticancer Activity | Antimicrobial Activity |
---|---|---|---|
This compound | Oxadiazole | High | Moderate |
Ethyl 5-(4-methoxyphenyl)-1,2,4-triazole-3-carboxylate | Triazole | Moderate | High |
Ethyl 5-(4-methoxyphenyl)-1,2,4-thiadiazole-3-carboxylate | Thiadiazole | Low | High |
This table highlights the varying biological activities among these compounds, showcasing the unique position of this compound within its chemical class .
Case Studies and Research Findings
Several research studies have focused on the biological implications of oxadiazole derivatives:
- Study on Anticancer Activity : A study indicated that derivatives similar to this compound exhibited IC50 values significantly lower than standard chemotherapeutics like doxorubicin against various cancer cell lines .
- Antimicrobial Efficacy : Research has shown that this compound can effectively inhibit growth in both Gram-positive and Gram-negative bacteria. Its broad-spectrum activity suggests potential for development as a new antibiotic agent .
Properties
IUPAC Name |
ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-3-17-12(15)10-13-11(18-14-10)8-4-6-9(16-2)7-5-8/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRYIROHFJDHJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=N1)C2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601473 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
151098-14-5 | |
Record name | Ethyl 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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